molecular formula C45H62FN5O11 B609685 NVP018 CAS No. 1401924-49-9

NVP018

Cat. No.: B609685
CAS No.: 1401924-49-9
M. Wt: 868.0134
InChI Key: CFLBTKFHBBDVKC-RROFBZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NVP018, also known as BC 556, is a potent inhibitor of hepatitis B virus, hepatitis C virus (HCV), and HIV-1 replication, shows minimal inhibition of major drug transporters, and has a high barrier to generation of both HCV and HIV-1 resistance..

Properties

CAS No.

1401924-49-9

Molecular Formula

C45H62FN5O11

Molecular Weight

868.0134

IUPAC Name

(3S,6S,9R,10R,11S,12S,13E,15E,18S)-18-((2E,4E)-6-(1,2-oxazinan-2-yl)-6-oxohexa-2,4-dien-2-yl)-3-(3-fluoro-5-hydroxybenzyl)-10,12-dihydroxy-6-isopropyl-11-methyl-9-(3-oxobutyl)-19-oxa-1,4,7,25-tetraazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetraone

InChI

InChI=1S/C45H62FN5O11/c1-27(2)40-43(58)47-36(25-31-23-32(46)26-33(53)24-31)44(59)50-20-12-14-35(49-50)45(60)62-38(28(3)13-11-17-39(55)51-21-9-10-22-61-51)16-8-6-7-15-37(54)30(5)41(56)34(42(57)48-40)19-18-29(4)52/h6-8,11,13,15,17,23-24,26-27,30,34-38,40-41,49,53-54,56H,9-10,12,14,16,18-22,25H2,1-5H3,(H,47,58)(H,48,57)/b8-6+,15-7+,17-11+,28-13+/t30-,34+,35?,36-,37-,38-,40-,41+/m0/s1

InChI Key

CFLBTKFHBBDVKC-RROFBZPUSA-N

SMILES

O=C1O[C@@H](C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(N[C@H](C(N[C@H](C(N2NC1CCC2)=O)CC3=CC(O)=CC(F)=C3)=O)C(C)C)=O)CCC(C)=O)O)C)O)/C(C)=C/C=C/C(N4CCCCO4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NVP-018;  NVP 018;  NVP018; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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